methyl 3-iodo-4,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-4,5-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.09 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methyl groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-iodo-4,5-dimethylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4,5-dimethylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-iodo-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of compounds like 3-azido-4,5-dimethylbenzoate or 3-thiocyanato-4,5-dimethylbenzoate.
Oxidation: Formation of 3-iodo-4,5-dimethylbenzoic acid.
Reduction: Formation of 3-iodo-4,5-dimethylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-iodo-4,5-dimethylbenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds due to its potential biological activity.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-iodo-4,5-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 3-iodobenzoate: Lacks the additional methyl groups, which can influence its reactivity and physical properties.
Methyl 4,5-dimethylbenzoate: Lacks the iodine atom, affecting its electrophilic properties.
Uniqueness
Methyl 3-iodo-4,5-dimethylbenzoate is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents enhances its reactivity in various chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
1529736-58-0 |
---|---|
Molekularformel |
C10H11IO2 |
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
methyl 3-iodo-4,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
KRKBCIMQEUSIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)I)C(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.